5-ethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide
CAS No.: 1021263-33-1
Cat. No.: VC11935603
Molecular Formula: C14H17N5O3S2
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021263-33-1 |
|---|---|
| Molecular Formula | C14H17N5O3S2 |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 5-ethyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C14H17N5O3S2/c1-3-11-4-7-14(23-11)24(20,21)15-8-9-22-13-6-5-12-17-16-10(2)19(12)18-13/h4-7,15H,3,8-9H2,1-2H3 |
| Standard InChI Key | MSVWYWSOUQKGHN-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C |
| Canonical SMILES | CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C |
Introduction
Key Molecular Features:
| Property | Description |
|---|---|
| Molecular Formula | C13H16N4O3S2 |
| Functional Groups | Sulfonamide, ether, triazole, pyridazine |
| Structural Complexity | Polyheterocyclic |
Synthesis
The synthesis of such compounds typically involves multi-step reactions combining thiophene derivatives with triazolo-pyridazine intermediates. Common steps include:
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Formation of the Triazolo-Pyridazine Core:
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Starting from pyridazine derivatives, cyclization with hydrazine or related reagents forms the triazole ring.
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Ether Linkage Formation:
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The triazolo-pyridazine intermediate is reacted with a haloalkyl ether to introduce the ethoxyethyl group.
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Sulfonamide Introduction:
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Thiophene derivatives are sulfonated and coupled with the intermediate to yield the final compound.
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This synthetic route ensures precise control over functional group placement, crucial for biological activity.
Biological Activity
Sulfonamide derivatives are widely studied for their pharmacological properties. Although specific studies on this compound are unavailable in the provided sources, related compounds suggest potential activities:
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Antifungal and Antibacterial:
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Anticancer:
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Anti-inflammatory:
Hypothetical Applications:
Given its structural similarity to other bioactive compounds, this molecule may exhibit:
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Antimicrobial activity against resistant strains.
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Potential as an anticancer agent through enzyme inhibition or DNA interaction.
Structural Analysis
The compound's structure can be characterized using advanced techniques:
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Spectroscopy:
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NMR (1H and 13C): Confirms proton and carbon environments.
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LC-MS: Verifies molecular weight and purity.
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X-ray Crystallography:
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Provides detailed insight into bond lengths, angles, and conformational stability.
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Structural Highlights:
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The thiophene ring provides aromatic stability.
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The sulfonamide group enhances solubility and hydrogen bonding potential.
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The triazolo-pyridazine moiety contributes to binding affinity in biological targets.
Comparative Analysis with Related Compounds
To better understand its potential, comparisons with similar molecules are useful:
| Compound Class | Activity | Reference |
|---|---|---|
| Triazolo-pyridazine sulfonamides | Antifungal | |
| Thiophene-based sulfonamides | Anticancer | |
| Triazole-containing heterocycles | Anti-inflammatory |
These comparisons highlight the versatility of such structures in drug discovery.
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